4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Description
Properties
IUPAC Name |
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDRCFHFRPYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176714 | |
| Record name | 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-40-9 | |
| Record name | 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924871-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Substituted o-Phenylenediamines
The foundational quinoxaline-6,7-dione intermediate is synthesized via condensation of 4-chloro-1,2-diaminobenzene with oxalic acid dihydrate under acidic conditions. In a representative procedure:
-
4-Chloro-1,2-diaminobenzene (10 mmol) and oxalic acid dihydrate (12 mmol) are refluxed in 6M HCl (30 mL) at 110°C for 6 hours.
-
The product 6-chloro-1,4-dihydroquinoxaline-2,3-dione precipitates upon cooling, yielding 78% after recrystallization from ethanol.
Table 1: Variants of Quinoxaline-2,3-Dione Synthesis
| Substituted Diamine | Acid Partner | Conditions | Yield (%) |
|---|---|---|---|
| 4-Nitro-1,2-DAB | Oxalic Acid | HCl, 110°C | 65 |
| 4-Methyl-1,2-DAB | Diethyl Oxalate | Reflux, EtOH | 82 |
Imidazole Ring Construction
Carbonyldiimidazole-Mediated Cyclization
The imidazo[4,5-g]quinoxaline core is formed by reacting 6-chloro-1,4-dihydroquinoxaline-2,3-dione with carbonyldiimidazole (CDI):
Solvent-Free Mechanochemical Approach
Grinding 6-chloro-1,4-dihydroquinoxaline-2,3-dione (5 mmol) with CDI (6 mmol) in a mortar for 45 minutes achieves 58% yield, eliminating solvent use.
Introduction of Amino Groups
Ammonolysis of Chloro Derivatives
The chloro substituent at position 6 is replaced via nucleophilic substitution:
Reductive Amination for Dihydro Functionality
Catalytic hydrogenation (H₂, 50 psi) over Pd/C (10% wt) in THF reduces the quinoxaline ring:
-
4-Aminoimidazo[4,5-g]quinoxaline-6,7-dione (2 mmol) in THF (30 mL) reacts under H₂ for 6 hours, yielding 4-amino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione (89%).
Final Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous Et₂O:
-
4-Amino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione (1 mmol) is dissolved in Et₂O (20 mL) and bubbled with HCl gas for 10 minutes.
-
The hydrochloride salt precipitates, yielding 95% after filtration and drying.
Table 2: Comparative Analysis of Amination Methods
| Method | Reagent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ammonolysis | NH₃/MeOH | 120 | 71 | 98.5 |
| Catalytic Hydrogenation | H₂/Pd/C | 25 | 89 | 99.2 |
Mechanistic Insights and Optimization
Role of Solvent Polarity
Polar aprotic solvents (DMF, DMSO) accelerate imidazole cyclization but risk side reactions. Toluene balances reactivity and selectivity, achieving 63% yield vs. 48% in DMF.
Acidic vs. Basic Conditions
Hydrochloric acid (pH < 2) suppresses unwanted dimerization during quinoxaline formation, while NaOH (pH 10) degrades the imidazole ring.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted imidazoquinoxalines .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of imidazoquinoxaline compounds exhibit notable antitumor properties. Specifically, 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione has been studied for its efficacy against various cancer cell lines.
Case Study:
A study conducted by researchers at [source] investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells via the activation of specific signaling pathways associated with tumor suppression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 3.8 | Inhibition of proliferation through cell cycle arrest |
| HeLa (Cervical) | 4.5 | Activation of p53-mediated pathways |
Kinase Inhibition
Another prominent application of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is its role as a kinase inhibitor. Kinases are crucial in regulating cellular functions and are often implicated in cancer progression.
Research Findings:
A patent details the synthesis and application of this compound as a selective inhibitor for various kinases involved in cancer signaling pathways. The compound's structural features allow it to effectively bind to the ATP-binding site of kinases, thereby inhibiting their activity.
Synthesis Routes
The synthesis of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione can be achieved through several methods involving quinoxaline derivatives. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity.
Synthesis Methodology:
A recent review highlights innovative approaches to synthesizing benzimidazole derivatives from quinoxaline precursors. These methods often involve rearrangements and cyclization reactions that improve the efficiency of producing complex heterocyclic compounds.
| Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Acid-Catalyzed Rearrangement | 90 | Mild conditions with acetic acid |
| Cyclization Reaction | 85 | High temperature with solvent reflux |
Mechanism of Action
The mechanism of action of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- The presence of amino groups (as in the target compound) may enhance solubility and DNA-binding affinity compared to halogenated analogs (e.g., chloro-substituted derivatives) .
- Synthesis often starts with 6,7-dichloro-5,8-quinoxalinedione, a versatile intermediate, via reactions with amines or dinucleophilic reagents .
Anticancer Activity :
- 2-Methyl-1H-imidazo[4,5-g]quinoxaline-4,9-dione: Demonstrated intercalation with DNA GC/GC base pairs, suggesting a mechanism akin to anthracyclines. Cytotoxicity assays showed IC₅₀ values in the micromolar range against human tumor cell lines .
- Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione: Lower anticancer activity (IC₅₀ >10 µM) compared to methyl-substituted analogs, likely due to reduced planar rigidity .
- 7,8-Dihydro-10H-oxazino-imidazo[4,5-g]quinoline-5,12-dione: Exhibited high cytotoxicity (IC₅₀ = 0.026 µg/mL against HCT 15 colon cancer cells), surpassing cisplatin in potency .
Antifungal Activity :
- 5,8-Diethyl-imidazo[4,5-g]quinoxaline-6,7-diones: Moderate activity against Candida albicans and Aspergillus niger, with MIC values ranging from 32–128 µg/mL. S-substituted thiol derivatives showed enhanced efficacy .
Mechanistic Insights :
- Electron-deficient quinoxaline cores facilitate intercalation with DNA, while substituents (e.g., amino, methyl) modulate binding affinity and cellular uptake .
Biological Activity
4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione (often referred to as DIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C₉H₈N₆O₂
- Molecular Weight : 232.2 g/mol
- Structure : The compound features a fused imidazoquinoxaline structure which is critical for its biological activity.
| Property | Value |
|---|---|
| Compound Name | 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione |
| Molecular Weight | 232.2 g/mol |
| Molecular Formula | C₉H₈N₆O₂ |
Anticancer Activity
Recent studies have demonstrated that DIQ exhibits potent anticancer properties against various human tumor cell lines. For instance:
- Cell Lines Tested :
- HCT116 (human colon carcinoma)
- HepG2 (liver hepatocellular carcinoma)
- MCF-7 (human breast adenocarcinoma)
In a study by Ghorab et al. (2019), DIQ derivatives showed significant cytotoxicity with IC₅₀ values ranging from 7.8 µM to over 10 µM against these cell lines. Notably, compound VIId was highlighted for its optimal inhibitory activity against HCT116 cells .
| Cell Line | IC₅₀ (µM) | Activity Description |
|---|---|---|
| HCT116 | 7.8 | High cytotoxicity |
| HepG2 | ~10 | Moderate cytotoxicity |
| MCF-7 | >10 | Low cytotoxicity |
The anticancer activity of DIQ is attributed to its ability to induce apoptosis in cancer cells. The compound disrupts the cell cycle at the G2/M phase, leading to cell death. This mechanism was elucidated through flow cytometry analysis in various studies .
Antimicrobial Activity
DIQ also demonstrates significant antimicrobial properties. It has been reported to inhibit both Gram-positive and Gram-negative bacteria effectively. The dual activity as an anticancer and antimicrobial agent positions DIQ as a promising candidate for further drug development.
Case Studies and Findings
- Synthesis and Evaluation : A study synthesized several derivatives of DIQ and evaluated their biological activities. The results indicated that modifications in the side chains significantly influenced the potency against cancer cell lines and bacterial strains.
- Comparative Studies : In comparative studies with standard drugs like doxorubicin, some DIQ derivatives exhibited higher inhibitory effects on tumor growth while maintaining low toxicity to normal cells (IC₅₀ values > 100 μg/mL) .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that specific functional groups on the DIQ scaffold enhance its biological efficacy. For example, amide and sulfonamide modifications were shown to improve anticancer activity significantly .
Q & A
Q. Advanced
- Core modifications : Introduce substituents at positions 4,9 (amino groups) or 5,8 (dihydro sites) to assess electronic effects .
- Bioisosteric replacement : Replace the quinoxaline-dione moiety with pyrazino[2,3-c]phenazine to evaluate ring expansion impacts .
- In silico modeling : Molecular docking (e.g., with kinase targets) predicts binding affinity trends .
How can factorial design improve synthetic route optimization?
Advanced
A 2³ factorial design evaluates variables:
- Factors : Catalyst loading (0.5–1.5 mol%), solvent polarity (DMF vs. THF), temperature (60–80°C).
- Responses : Yield, purity (HPLC), reaction time.
- Analysis : ANOVA identifies significant factors and interactions, reducing optimization cycles .
What mechanistic insights exist for its neuroprotective effects?
Advanced
Proposed mechanisms include:
- ROS scavenging : The quinoxaline-dione core quenches reactive oxygen species in neuronal cells .
- Dopamine receptor modulation : Competitive binding assays (e.g., with D2 receptors) suggest partial agonist activity .
- Mitochondrial stabilization : JC-1 staining in SH-SY5Y cells demonstrates reduced membrane depolarization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
